ERCC6 protein - 148972-58-1

ERCC6 protein

Catalog Number: EVT-1518644
CAS Number: 148972-58-1
Molecular Formula: C4H3FN2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Excision Repair Cross-Complementing Protein Group 6, commonly known as ERCC6, is a crucial protein involved in the DNA repair process. It is encoded by the ERCC6 gene located on chromosome 10 in humans. This protein plays a significant role in transcription-coupled nucleotide excision repair, which is essential for maintaining genomic integrity and cellular function. Mutations in the ERCC6 gene are associated with Cockayne syndrome, a rare genetic disorder characterized by developmental issues and heightened sensitivity to sunlight.

Source and Classification

ERCC6 is classified as a DNA excision repair protein and is part of the Snf2-like family of chromatin remodelers. It interacts with various proteins involved in DNA repair and transcription, highlighting its multifunctional role within the cell. The protein is predominantly expressed in tissues such as the brain, liver, and skin, where DNA damage from environmental factors like ultraviolet radiation can be significant .

Synthesis Analysis

Methods

ERCC6 is synthesized through standard eukaryotic transcription and translation processes. The ERCC6 gene undergoes transcription to produce messenger RNA, which is then translated into the ERCC6 protein in ribosomes.

Technical Details

The synthesis of ERCC6 involves several critical steps:

  1. Transcription: The DNA sequence of the ERCC6 gene is transcribed into messenger RNA by RNA polymerase II.
  2. Translation: The messenger RNA is translated into a polypeptide chain at ribosomes, involving transfer RNA molecules that bring specific amino acids corresponding to the codons on the messenger RNA.
  3. Post-Translational Modifications: After translation, the protein may undergo various modifications such as phosphorylation or ubiquitination, which can affect its stability and function.
Molecular Structure Analysis

Structure

The ERCC6 protein consists of several conserved domains that are characteristic of ATP-dependent helicases. These domains are involved in ATP binding and hydrolysis, which are crucial for its function in DNA repair. The protein exhibits a complex three-dimensional structure that allows it to interact with DNA and other proteins effectively.

Data

The structural analysis of ERCC6 has revealed:

  • Helicase Domains: The presence of conserved helicase motifs indicates its role in unwinding DNA during repair processes.
  • ATPase Activity: The protein's ATPase activity is essential for driving conformational changes necessary for its interaction with damaged DNA .
Chemical Reactions Analysis

Reactions

ERCC6 participates in several biochemical reactions related to DNA repair:

  1. DNA Binding: It binds to damaged DNA sites, particularly those associated with active transcription.
  2. Nucleotide Excision Repair: ERCC6 facilitates the recognition and excision of damaged nucleotides.

Technical Details

The activity of ERCC6 is influenced by ATP concentration; it has been shown that ATP hydrolysis induces conformational changes that enhance its binding affinity to damaged DNA sites. This process is vital for effective repair mechanisms .

Mechanism of Action

Process

ERCC6 operates primarily through a mechanism involving:

  1. Recognition of Damage: It identifies sites of DNA damage during transcription.
  2. Recruitment of Repair Factors: Once bound to the damaged site, ERCC6 recruits other repair proteins, including endonucleases that cleave damaged strands.
  3. Helicase Activity: The helicase activity unwinds the DNA around the lesion, allowing access for repair enzymes.

Data

Studies have shown that loss-of-function mutations in ERCC6 lead to impaired DNA repair processes, resulting in increased sensitivity to UV light and other environmental stressors .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 150 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a physiological range conducive to cellular interactions.

Chemical Properties

  • Solubility: Soluble in cellular environments due to its hydrophilic regions.
  • Stability: Stability can be affected by oxidative stress or mutations that alter its conformation.

Relevant studies indicate that mutations within the ERCC6 gene can lead to dysfunctional protein products that fail to perform necessary repair functions .

Applications

Scientific Uses

ERCC6 has significant implications in various fields:

  • Genetic Research: Understanding mutations in ERCC6 aids in diagnosing genetic disorders like Cockayne syndrome.
  • Cancer Studies: Research on ERCC6 variants provides insights into cancer susceptibility due to faulty DNA repair mechanisms.
  • Therapeutic Targets: Given its role in DNA repair, ERCC6 presents potential targets for therapies aimed at enhancing genomic stability or treating diseases associated with defective repair pathways.
Molecular Characterization of ERCC6 Protein

Structural Domains and Motif Organization

ERCC6 (Excision Repair Cross-Complementation Group 6), also known as Cockayne syndrome protein B (CSB), is a 1493-amino-acid protein with a molecular weight of 168 kDa. It belongs to the SWI2/SNF2 family of ATP-dependent chromatin remodelers. Structurally, ERCC6 comprises three major regions:

  • N-terminal region (1–500): Contains an acidic-rich domain (residues 356–394 in humans) and a conserved nuclear localization signal (NLS; residues 285–354). A critical "leucine latch" motif (identified in fission yeast homolog Rhp26) mediates autoinhibition by interacting with lobe 2 of the ATPase domain and the hinge region, locking the enzyme in an inactive conformation [7] [8].
  • Central ATPase domain (500–1000): Features seven conserved helicase motifs (I, Ia, II, III, IV, V, VI) organized into two RecA-like lobes (lobe 1 and lobe 2) connected by a flexible hinge. This domain exhibits DNA-dependent ATPase activity and shares homology with the Rad54 helicase [1] [4] [7].
  • C-terminal region (1300–1493): Harbors a ubiquitin-binding domain (UBD; residues 1400–1428), a Cockayne syndrome A (CSA) interaction motif (CIM; residues 1385–1399), a winged helix domain (WHD; residues 1417–1493), and a second NLS (residues 1038–1055). Residues 1464–1493 are essential for RNA polymerase II (RNAPII) interaction and transcription-coupled repair (TCR) [5] [8].

Table 1: Structural Domains of ERCC6 Protein

DomainResiduesKey Features/FunctionFunctional Impact of Mutations
N-terminal1–500Acidic-rich region; leucine latch motif; NLS (285–354)Disruption impairs NAP1L1 binding and chromatin remodeling [5]
ATPase domain500–10007 helicase motifs; two RecA-like lobes (lobe 1/lobe 2); hinge regionATPase-dead mutations (e.g., K308R) abolish repair functions [7] [8]
C-terminal1300–1493UBD, CIM, WHD; NLS (1038–1055)Truncations (e.g., CSB1−1463) disrupt RNAPII binding and TCR [5]

ATP-Dependent Helicase Activity and DNA-Binding Mechanisms

ERCC6 demonstrates DNA-stimulated ATPase activity critical for its functions. Controversy exists regarding its helicase activity:

  • ATP hydrolysis-driven activities: ATP hydrolysis enables DNA translocation, chromatin remodeling, and DNA damage complex assembly. The ATPase domain hydrolyzes ATP to translocate double-stranded DNA (dsDNA), generating negative supercoils in an ATP-binding-dependent manner [4] [8].
  • Strand annealing & exchange: ERCC6 facilitates ATP-independent annealing of complementary single-stranded DNA (ssDNA) and DNA/RNA hybrids at rates 25-fold faster than spontaneous annealing. This activity is inhibited by ATPγS, suggesting ATP binding alters conformation [8].
  • DNA lesion specificity: ATPase activity is differentially regulated by damage type. For UV lesions, ATP hydrolysis is essential for RNAPII displacement and repair factor recruitment (e.g., CSA complex). For oxidative damage (e.g., 8-oxoguanine), ATPase activity is dispensable [5] [8].

Table 2: ATP-Dependent vs. ATP-Independent Activities of ERCC6

Activity TypeSubstrate/ContextFunctional OutcomeRegulatory Mechanism
ATP-dependentdsDNA, nucleosomesChromatin remodeling; repair complex assemblyAutoinhibition relieved by DNA damage [7]
ATP-dependentUV-induced lesionsRNAPII displacement; TCR initiationRequires WHD dissociation from ATPase domain [5]
ATP-independentssDNA/RNA hybridsStrand annealing; transcription restartInhibited by ATP binding [8]

Chromatin Remodeling Properties and Nucleoplasmic Localization

ERCC6 remodels chromatin to facilitate DNA repair and transcription:

  • Nucleosome displacement: The ATPase domain displaces histones from nucleosomes in an ATP-hydrolysis-dependent manner. Truncation of the N-terminus (e.g., Rhp26ΔN in S. pombe) results in hyperactive chromatin remodeling, evicting histones to form naked DNA bands in vitro [7].
  • Transcription-coupled repair (TCR): ERCC6 stabilizes stalled RNAPII at lesion sites, recruiting the CRL4CSA ubiquitin ligase, histone acetyltransferase p300, and nucleotide excision repair (NER) factors. This remodels chromatin to permit repair enzyme access [1] [5].
  • Double-strand break (DSB) repair: ERCC6 promotes homologous recombination (HR) by evicting histones near DSBs, limiting RIF1 accumulation and enabling BRCA1 recruitment. This ATPase-dependent activity suppresses error-prone non-homologous end joining (NHEJ) [4] [5].
  • Localization: Predominantly nucleoplasmic, with enrichment in nuclear subdomains upon DNA damage. Localization requires functional NLSs and is enhanced by interactions with RNAPII and chromatin [9].

Post-Translational Modifications and Regulatory Pathways

ERCC6 activity is modulated by post-translational modifications (PTMs):

  • Ubiquitination: ERCC6 is ubiquitinated by CRL4CSA at DNA lesions, targeting it for proteasomal degradation after TCR completion. The C-terminal UBD facilitates this regulation [5] [8].
  • Phosphorylation: Serine residues (S158, S429, S430, S486, S489) in the N-terminus are phosphorylated by ATM/ATR kinases in response to DNA damage. This enhances chromatin association and ATPase activity [5] [8].
  • SUMOylation & PARylation: SUMOylation at lysine residues regulates interactions with RNAPII. Poly(ADP-ribose) polymerase 1 (PARP1)-mediated PARylation modulates recruitment to oxidative damage sites [5].
  • Autoregulatory circuits: The leucine latch inhibits ATPase activity by binding lobe 2. Damage-induced phosphorylation relieves this inhibition, while the C-terminus counteracts N-terminal repression. Ubiquitination then terminates activity post-repair [7] [8].

Table 3: Key Post-Translational Modifications of ERCC6

ModificationResidues/SiteEnzyme(s)Functional Consequence
UbiquitinationLys residues (C-terminus)CRL4CSAProteasomal degradation post-TCR; regulates turnover [5]
PhosphorylationS429, S430 (N-terminus)ATM/ATR kinasesEnhances chromatin binding; activates ATPase [8]
SUMOylationNot specifiedUnknown E3 ligasesStabilizes RNAPII interaction; promotes TCR initiation
PARylationGlutamate residuesPARP1/PARP2Facilitates base excision repair (BER) recruitment [5]

Properties

CAS Number

148972-58-1

Product Name

ERCC6 protein

Molecular Formula

C4H3FN2S

Synonyms

ERCC6 protein

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